molecular formula C16H20N6O B12415175 Tofacitinib-13C3

Tofacitinib-13C3

Cat. No.: B12415175
M. Wt: 315.35 g/mol
InChI Key: UJLAWZDWDVHWOW-LJRKRFOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tofacitinib-13C3 involves the incorporation of carbon-13 labeled intermediates into the standard synthetic route of Tofacitinib. One of the key intermediates in the synthesis is (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, which is then converted to Tofacitinib . The reaction conditions typically involve the use of catalysts such as palladium hydroxide in ethanol and acetic acid, and the reactions are carried out at elevated temperatures .

Industrial Production Methods

The industrial production of this compound follows similar steps to the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tofacitinib-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions but can include various oxidized or reduced forms of this compound .

Scientific Research Applications

Tofacitinib-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N6O

Molecular Weight

315.35 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-13C3)propanenitrile

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1/i3+1,6+1,14+1

InChI Key

UJLAWZDWDVHWOW-LJRKRFOESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)[13C](=O)[13CH2][13C]#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Origin of Product

United States

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